N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
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Overview
Description
- Its systematic name indicates its structure: a thiadiazole ring fused to a pyrrolidinone ring, with a 3,5-dimethylphenyl group attached.
- This compound falls within the class of heterocyclic organic molecules, which often exhibit diverse biological activities.
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (such as 3,5-dimethylphenylamine) with a thiadiazole derivative (e.g., 1,3,4-thiadiazol-2-amine).
Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and appropriate catalysts.
Industrial Production: While industrial-scale production methods may vary, laboratories can synthesize this compound using established protocols.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or m-chloroperbenzoic acid are used. Reduction can be achieved with hydrides (e.g., lithium aluminum hydride). Substitution reactions involve nucleophiles (e.g., amines).
Major Products: Depending on the reaction, products may include derivatives with modified functional groups or altered substituents.
Scientific Research Applications
Biology: It may serve as a scaffold for designing bioactive molecules due to its heterocyclic structure.
Medicine: Investigations explore its pharmacological properties, such as potential anticancer or antimicrobial effects.
Industry: Its use in materials science or as a building block for other compounds is also relevant.
Mechanism of Action
- The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Unique Features: Its combination of a pyrrolidinone and thiadiazole ring sets it apart.
Similar Compounds: Other related compounds include 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and N,N’-bis(5-naphthalene-2-carboxylic acid) naphthalene-1,8-dicarboximide .
Properties
Molecular Formula |
C19H24N4O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H24N4O2S/c1-11(2)5-16(24)20-19-22-21-18(26-19)14-9-17(25)23(10-14)15-7-12(3)6-13(4)8-15/h6-8,11,14H,5,9-10H2,1-4H3,(H,20,22,24) |
InChI Key |
BCAIARCDBGMVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC(C)C)C |
Origin of Product |
United States |
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